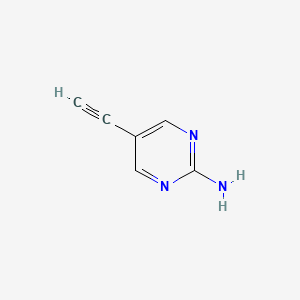

5-Ethynylpyrimidin-2-amine

Cat. No. B2905577

M. Wt: 119.127

InChI Key: QZCOCXUODHDEBT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07893061B2

Procedure details

A flask was charged with 5-iodopyrimidin-2-amine (25.0 g, 110 mmol), acetonitrile (900 ml, 110 mmol), trimethylsilylacetylene (35 ml, 241 mmol), triethylamine (93 ml, 658 mmol), Pd(PPh3)4Cl2 (3.9 g, 5.5 mmol) and finally copper(I) iodide (1.1 g, 5.5 mmol). The flask was put under vacuum then filled with argon and stirred at RT overnight using a mechanical stirrer. The solvent was removed under vacuum, the residue taken up in methanol (600 ml) and potassium carbonate (152 g, 1097 mmol) was added. The mixture was stirred at RT using mechanical stirring for 2 hrs. Activated carbon (˜50 mL) was added to the reaction and stirring continued for 15 min. The reaction mixture was then filtered through a plug of celite and the filtrate was concentrated to a volume of ˜400 mL and the precipitate was filtered. The filtrate was concentrated down to a thick paste which was slurried in ˜150 mL of 10% MeOH/H2O for 20 min at RT. The solids were then filtered off to afford 5-ethynylpyrimidin-2-amine.

[Compound]

Name

Pd(PPh3)4Cl2

Quantity

3.9 g

Type

reactant

Reaction Step One

Name

copper(I) iodide

Quantity

1.1 g

Type

catalyst

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

I[C:2]1[CH:3]=[N:4][C:5]([NH2:8])=[N:6][CH:7]=1.[C:9](#N)[CH3:10].C[Si](C#C)(C)C.C(N(CC)CC)C.C(=O)([O-])[O-].[K+].[K+]>[Cu]I>[C:9]([C:2]1[CH:3]=[N:4][C:5]([NH2:8])=[N:6][CH:7]=1)#[CH:10] |f:4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

25 g

|

|

Type

|

reactant

|

|

Smiles

|

IC=1C=NC(=NC1)N

|

|

Name

|

|

|

Quantity

|

900 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)#N

|

|

Name

|

|

|

Quantity

|

35 mL

|

|

Type

|

reactant

|

|

Smiles

|

C[Si](C)(C)C#C

|

|

Name

|

|

|

Quantity

|

93 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

[Compound]

|

Name

|

Pd(PPh3)4Cl2

|

|

Quantity

|

3.9 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

copper(I) iodide

|

|

Quantity

|

1.1 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]I

|

Step Two

|

Name

|

|

|

Quantity

|

152 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred at RT overnight

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

then filled with argon

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was removed under vacuum

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was stirred at RT

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

using mechanical stirring for 2 hrs

|

|

Duration

|

2 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Activated carbon (˜50 mL) was added to the reaction

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirring

|

WAIT

|

Type

|

WAIT

|

|

Details

|

continued for 15 min

|

|

Duration

|

15 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The reaction mixture was then filtered through a plug of celite

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the filtrate was concentrated to a volume of ˜400 mL

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the precipitate was filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was concentrated down to a thick paste which

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was slurried in ˜150 mL of 10% MeOH/H2O for 20 min at RT

|

|

Duration

|

20 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solids were then filtered off

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(#C)C=1C=NC(=NC1)N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |